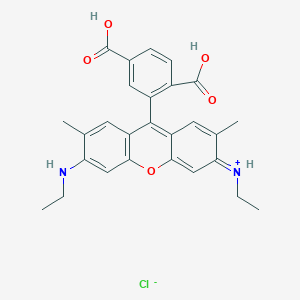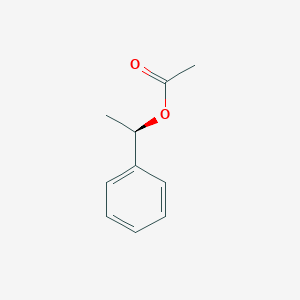![molecular formula C36H58N2O3S B1147966 Di-10-ASP-PS [N-(3-Sulfopropyl)-4-(4-didecylaminostyryl)pyridinium, inner salt] CAS No. 70808-63-5](/img/no-structure.png)
Di-10-ASP-PS [N-(3-Sulfopropyl)-4-(4-didecylaminostyryl)pyridinium, inner salt]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lipophilic membrane tracer
Applications De Recherche Scientifique
Biophysical and Biological Properties : Phosphorothioate-modified antisense oligonucleotides have been studied for their influence on biophysical and biological properties, including binding affinity, nuclease stability, and in vitro and in vivo activity. A mix of Rp and Sp linkages is required to achieve a balance between activity and nuclease stability (Wan et al., 2014).
Cellular Uptake and Trafficking : These compounds can enter cells without additional modification and mediate sequence-specific cleavage of various types of RNA. The intracellular distribution of PS-ASOs is mediated by protein interactions, affecting their therapeutic potency (Crooke et al., 2017).
Intra-Endosomal Trafficking : The study of PS-ASO trafficking through endocytic pathways revealed the requirement of lysobisphosphatidic acid for the release of PS-ASOs from late endosomes (Wang et al., 2017).
Interactions with Cellular Proteins : Research shows that chaperonin T-complex 1 (TCP1) proteins interact with PS-ASOs and enhance antisense activity. The nuclear import of PS-ASOs is partially through the RAN-mediated pathway (Liang et al., 2014).
Apoptotic Cell Targeting : Phosphatidylserine, a biomarker for apoptosis, can be targeted by ligands for imaging therapy-induced cell death. A specific clone from a peptide phage library showed high affinity for phosphatidylserine, suggesting its potential for imaging apoptosis (Shao et al., 2007).
Protein Engineering and Antibody Binding Sites : The engineering of antibody binding sites has implications for improving the specificity and efficacy of therapies, including those using phosphorothioate linkages (Huston et al., 1988).
Role in Glucose Metabolism and Insulin Action : Specific antisense oligonucleotides targeting low molecular weight protein-tyrosine phosphatase improved hyperglycemia and insulin sensitivity in obese mice, demonstrating the potential of PS-ASOs in metabolic disorders (Pandey et al., 2007).
Activatable Photodynamic Therapy : The development of boron dipyrromethene-based nanoparticles for enhanced tumor penetration and activatable photodynamic therapy. These nanoparticles undergo hierarchical disassembly, enabling efficient PDT (Zhang et al., 2021).
Propriétés
Numéro CAS |
70808-63-5 |
|---|---|
Nom du produit |
Di-10-ASP-PS [N-(3-Sulfopropyl)-4-(4-didecylaminostyryl)pyridinium, inner salt] |
Formule moléculaire |
C36H58N2O3S |
Poids moléculaire |
598.92 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







